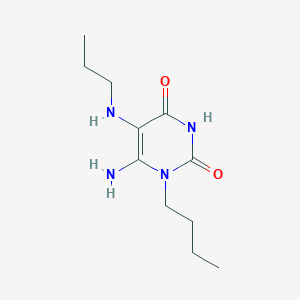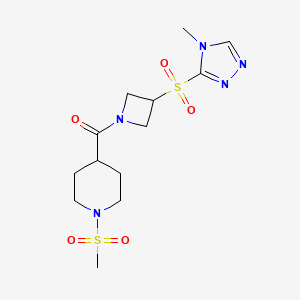
(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,2,4-triazole ring, a sulfonyl group, an azetidine ring, and a piperidine ring. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and an organic group . Azetidine is a saturated four-membered ring with one nitrogen atom and three carbon atoms . Piperidine is a saturated six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring, azetidine ring, and piperidine ring would each contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the 1,2,4-triazole ring might undergo reactions with electrophiles or nucleophiles at the nitrogen atoms . The sulfonyl group could potentially be reduced or form derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might increase its polarity and influence its solubility .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Complex Heterocyclic Compound Synthesis : The compound and related structures have been utilized in complex synthetic pathways to create heterocyclic compounds, which are significant in the development of antibiotics and other therapeutics. For example, one study detailed the synthesis of dimethyl sulfomycinamate, a product related to the sulfomycin family of antibiotics, showcasing the strategic use of multistep synthesis techniques including heteroannulation reactions (Bagley et al., 2005).
Crystal Structure Elucidation : Research on compounds containing sulfonyl and azetidine units has included crystal structure analysis to better understand their molecular conformations. This information is crucial for the design of compounds with specific biological activities. A study on the crystal structure of a related sulfonyl-piperidin-4-yl compound provided insights into its molecular geometry and potential interaction sites (Girish et al., 2008).
Biological and Pharmacological Potency
Antimicrobial Activity : Some derivatives of azetidine and piperidine have been synthesized and evaluated for their antimicrobial properties. The incorporation of sulfonyl groups into these frameworks has been shown to enhance their activity against various pathogenic bacteria and fungi (Mallesha & Mohana, 2014).
Inhibitory Effects on Carbonic Anhydrases : Azetidine and sulfonyl containing compounds have been investigated as inhibitors of human carbonic anhydrase isozymes, which are targets for the treatment of several diseases including glaucoma, epilepsy, and cancer. These studies reveal the potential therapeutic applications of these compounds in designing more effective inhibitors (Alafeefy et al., 2015).
Methodological Advances
- Catalyst- and Solvent-Free Synthesis : The research also explores innovative synthetic methodologies, such as the catalyst- and solvent-free synthesis of benzamide derivatives starting from azetidine-containing precursors. This approach highlights the shift towards more sustainable and environmentally friendly chemical synthesis processes (Moreno-Fuquen et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O5S2/c1-16-9-14-15-13(16)25(22,23)11-7-17(8-11)12(19)10-3-5-18(6-4-10)24(2,20)21/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYVSNYYHMSJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

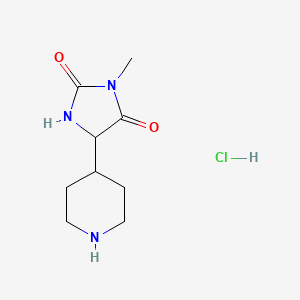
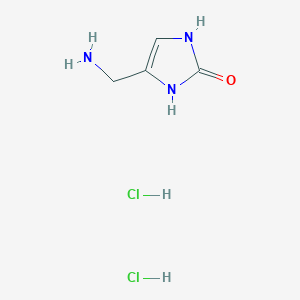
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2829729.png)
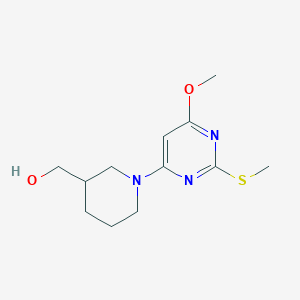
![N-(1,3-benzodioxol-5-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2829733.png)
![2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/no-structure.png)
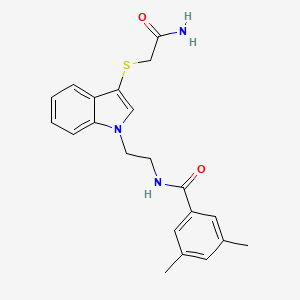
![1-[3-(3-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2829737.png)
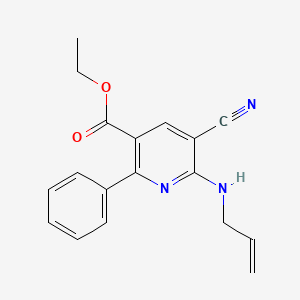
![1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2829741.png)
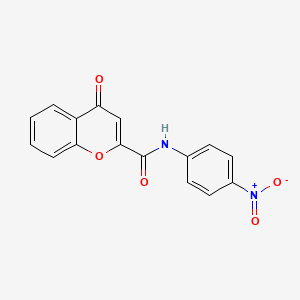

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2829745.png)
